5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole
Description
5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole (molecular formula: C₆H₂ClN₃O₂S, molecular weight: 215.61) is a nitro-substituted benzothiadiazole derivative. It is recognized as a critical impurity in the synthesis of tizanidine, a muscle relaxant, and is monitored during pharmaceutical quality control . The compound features a benzothiadiazole core with chloro and nitro substituents at positions 5 and 6, respectively. The nitro group’s electron-withdrawing nature and the chloro substituent’s steric and electronic effects influence its reactivity and stability, making it a subject of interest in synthetic and analytical chemistry .
Properties
IUPAC Name |
5-chloro-6-nitro-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2S/c7-3-1-4-5(9-13-8-4)2-6(3)10(11)12/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUCQSRMZQZCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279210 | |
| Record name | 5-Chloro-6-nitro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-33-2 | |
| Record name | 5-Chloro-6-nitro-2,1,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-nitro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole typically involves the nitration of 5-chlorobenzo[c][1,2,5]thiadiazole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is 5-amino-6-nitrobenzo[c][1,2,5]thiadiazole.
Substitution: Depending on the nucleophile used, various substituted benzo[c][1,2,5]thiadiazole derivatives can be obtained.
Scientific Research Applications
5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors for thin-film electronic devices.
Medicinal Chemistry: The compound is explored for its potential anticancer properties and as a building block for drug development.
Material Science: It is used in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-chloro-6-nitrobenzo[c][1,2,5]thiadiazole with analogs differing in substituent type, position, or core structure. Key distinctions in physical properties, reactivity, and applications are highlighted.
Substituent Variations: Halogen vs. Nitro vs. Alkyl Groups
Positional Isomerism: Nitro Group Placement
Core Structure Variations: Thiadiazole vs. Thiazole
Key Research Findings
Reactivity in Pharmaceutical Synthesis :
- The nitro group in this compound is critical for reductive amination steps in tizanidine production. Its reduction to an amine (e.g., using Fe/AcOH) is less efficient compared to positional isomers like 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole, likely due to steric effects .
- Fluorinated analogs (e.g., 5-chloro-6-fluorobenzo[c][1,2,5]thiadiazole) exhibit lower reactivity in reduction but improved thermal stability, making them suitable for high-temperature applications .
Analytical Significance :
- This compound is monitored as a process-related impurity in tizanidine API batches, with HPLC and LC-MS being standard analytical methods .
Synthetic Flexibility :
- Methyl-substituted derivatives (e.g., 5-methyl-6-nitrobenzo[c][1,2,5]thiadiazole) demonstrate enhanced solubility in organic solvents, facilitating reactions requiring polar aprotic media .
Biological Activity
5-Chloro-6-nitrobenzo[c][1,2,5]thiadiazole (C6H2ClN3O2S) is a heterocyclic compound notable for its unique electronic properties due to the presence of both chloro and nitro groups. This compound has garnered attention in various fields including medicinal chemistry and organic electronics, primarily because of its promising biological activities.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a benzo[c][1,2,5]thiadiazole ring with a chloro group at the 5-position and a nitro group at the 6-position. This arrangement contributes to its electron-accepting properties, making it suitable for applications in organic semiconductors and as a potential pharmacological agent.
The mechanism of action for this compound involves its ability to interact with biological targets through various biochemical pathways. The electron-withdrawing nature of the nitro group enhances its reactivity, allowing it to participate in redox reactions that can lead to cellular effects such as apoptosis in cancer cells.
Anticancer Properties
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives related to thiadiazoles can induce apoptosis in various cancer cell lines. A review highlighted that thiadiazole derivatives can decrease the viability of human leukemia and melanoma cells while also exhibiting selectivity towards cancerous tissues over normal cells .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HL-60 (Leukemia) | 0.16 | Induces apoptosis |
| Compound B | SK-MEL-1 (Melanoma) | 0.10 | Cell cycle arrest |
| This compound | Various | TBD | TBD |
Antiparasitic Activity
Additionally, this compound has been identified as an effective agent against Trypanosoma brucei, the causative agent of African sleeping sickness. Its antiparasitic activity is attributed to its ability to disrupt cellular processes within the parasite. For example, studies report IC50 values indicating potent trypanocidal effects in vitro .
Table 2: Antiparasitic Activity Against T. brucei
| Compound | IC50 (µM) | Effect |
|---|---|---|
| This compound | TBD | Trypanocidal activity |
Case Studies
- Anticancer Efficacy : In a study evaluating various thiadiazole derivatives for anticancer properties, this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The mechanism involved induction of apoptosis and inhibition of cell proliferation.
- Antiparasitic Screening : A screening of nitro-containing thiadiazoles revealed that this compound exhibited notable efficacy against T. brucei with minimal toxicity towards human cells. This selectivity highlights its potential as a therapeutic candidate for treating parasitic infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
